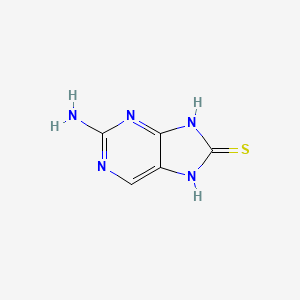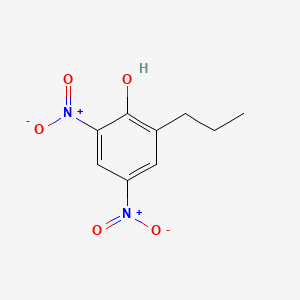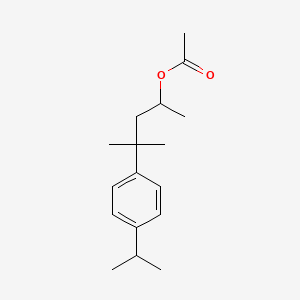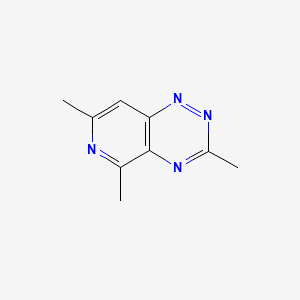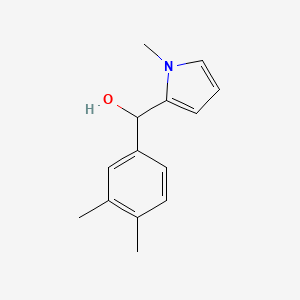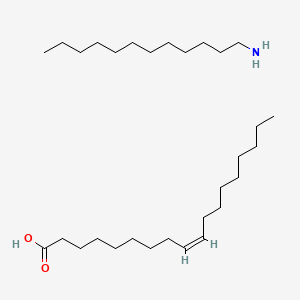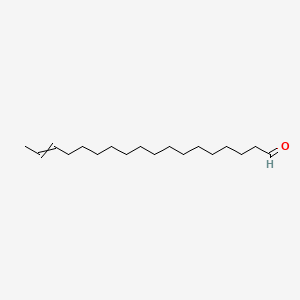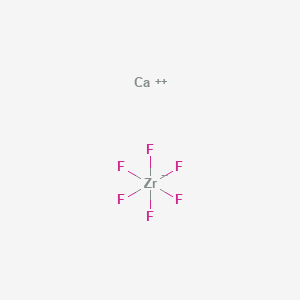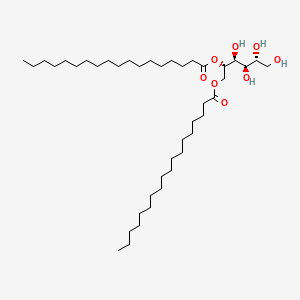
Bis(isopropylammonium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(isopropylammonium) sulphate: is an organic compound with the molecular formula C6H20N2O4S. It is a sulfate salt formed by the combination of two isopropylammonium cations and one sulfate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(isopropylammonium) sulphate typically involves the reaction of isopropylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2(CH3)2CHNH2+H2SO4→[(CH3)2CHNH3]2SO4
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(isopropylammonium) sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The isopropylammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted ammonium salts .
Scientific Research Applications
Chemistry: Bis(isopropylammonium) sulphate is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions. Its unique properties make it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used in the study of enzyme kinetics and protein interactions. It can also be employed in the preparation of buffer solutions for biochemical assays .
Medicine: Its ability to form stable salts with various active pharmaceutical ingredients makes it a useful excipient .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an additive in certain manufacturing processes .
Mechanism of Action
The mechanism by which bis(isopropylammonium) sulphate exerts its effects depends on its specific application. In chemical reactions, it may act as a catalyst or reactant, facilitating the formation of desired products. In biological systems, it can interact with proteins and enzymes, affecting their activity and stability. The molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Ammonium sulphate: A common inorganic salt used in fertilizers and industrial applications.
Isopropylammonium chloride: An organic salt with similar properties but different applications.
Bis(trimethylammonium) sulphate: Another organic sulfate salt with distinct chemical properties.
Uniqueness: Bis(isopropylammonium) sulphate is unique due to its specific combination of isopropylammonium cations and sulfate anion, which imparts distinct chemical and physical properties. Its versatility in various applications, from organic synthesis to biological research, sets it apart from other similar compounds .
Properties
CAS No. |
64346-44-7 |
|---|---|
Molecular Formula |
C6H20N2O4S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
propan-2-ylazanium;sulfate |
InChI |
InChI=1S/2C3H9N.H2O4S/c2*1-3(2)4;1-5(2,3)4/h2*3H,4H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
VJDPRIDCVIEIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH3+].CC(C)[NH3+].[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



